GRGESP
Description
Significance of GRGESP as an Inactive Control in Integrin Research
In experimental biology, a control is essential to ensure that an observed effect is due to the variable being tested. In integrin research, when an active RGD-containing peptide like GRGDSP produces a biological response (e.g., inhibition of cell adhesion), researchers must prove that this effect is specifically due to the blockade of the RGD-integrin interaction and not some other non-specific property of the peptide.
This is the critical role of this compound. By treating a parallel set of cells or tissues with this compound and observing no effect, scientists can confidently attribute the results seen with the active RGD peptide to the specific RGD sequence. ahajournals.orgnih.gov The use of this compound as an inactive or scrambled control is a hallmark of rigorous integrin-related research.
Numerous studies highlight the importance of this compound:
Cell Adhesion and Spreading: In studies of cell attachment, active RGD peptides like GRGDSP consistently inhibit the adhesion of various cell types to ECM-coated surfaces. In contrast, this compound typically shows no inhibitory effect, demonstrating the specificity of the RGD-mediated adhesion. nih.govresearchgate.netarvojournals.org For instance, the adhesion of canine islets to collagen was partially inhibited by GRGDSP but not by this compound. researchgate.net Similarly, this compound did not inhibit human corneal epithelial cell adhesion to fibronectin, whereas GRGDSP did. arvojournals.org
Signal Transduction: Integrin binding initiates intracellular signaling cascades. Research on shear stress-induced vasodilation in coronary arterioles found that the active peptide GRGDNP inhibited the response, while the inactive control this compound did not alter it. ahajournals.org This confirmed that integrin signaling is a crucial step in the process. Likewise, in studies of glutamine transport in skeletal muscle, the active peptide GRGDTP prevented volume-sensitive changes in transport, but this compound had no significant effect. nih.gov
Osteoclast Function: The synthetic peptide GRGDSP was found to induce significant retraction in chick and rat osteoclasts, a key process in bone resorption. The control this compound peptide did not cause this retraction, indicating the involvement of RGD-binding integrins in regulating osteoclast cell adhesion. nih.gov
The consistent lack of activity of this compound in these diverse experimental systems underscores its value. It allows researchers to dissect complex biological phenomena and confirm the specific role of the RGD-integrin axis.
Interactive Data Tables
The following tables summarize findings from various research studies, comparing the effects of this compound with active RGD-containing peptides.
Table 1: Comparative Effects on Cell Adhesion and Morphology
| Experimental System | Active Peptide (e.g., GRGDSP) | Control Peptide (this compound) | Outcome | Reference(s) |
| Canine Islet Adhesion to Collagen | Inhibited adhesion | No effect | Confirmed RGD-dependent adhesion. | researchgate.net |
| Human Corneal Epithelial Cell Adhesion to Fibronectin | Inhibited adhesion | No effect | Showed adhesion is mediated by RGD-binding integrins. | arvojournals.org |
| Osteoclast Cell Spreading | Induced cell retraction | No effect | Demonstrated that osteoclast adhesion is RGD-dependent. | nih.gov |
| Bovine Endothelial Cell Adhesion | Promoted adhesion when conjugated to albumin | Little to no adhesion when conjugated to albumin | Confirmed the necessity of the RGD sequence for creating a bioactive surface. | nih.gov |
| Cell Binding and Internalization of Phage | Inhibited binding and internalization | No inhibitory effect | Indicated that internalization was mediated by RGD-binding integrins. | nih.gov |
Table 2: Comparative Effects on Cellular Signaling and Physiological Responses
| Experimental System | Active Peptide (e.g., GRGDNP, GRGDTP) | Control Peptide (this compound) | Outcome | Reference(s) |
| Shear Stress-Induced Vasodilation | Inhibited vasodilation | No effect | Proved that the response is dependent on integrin-matrix interactions. | ahajournals.org |
| Osmotically-Induced Glutamine Uptake | Prevented changes in uptake | No significant effect | Indicated involvement of the ECM-integrin axis in mechanotransduction. | nih.gov |
| Glutamine-Mediated HSF-1 Expression | Attenuated increase in expression | No effect | Confirmed the role of fibronectin-integrin signaling in the response. | researchgate.net |
Table of Mentioned Compounds
| Abbreviation | Full Name / Sequence |
| This compound | Gly-Arg-Gly-Glu-Ser-Pro |
| RGD | Arginine-Glycine-Aspartic Acid |
| GRGDSP | Gly-Arg-Gly-Asp-Ser-Pro |
| GRGDTP | Gly-Arg-Gly-Asp-Thr-Pro |
| GRGDNP | Gly-Arg-Gly-Asp-Asn-Pro |
| GRADSP | Gly-Arg-Ala-Asp-Ser-Pro |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O10/c24-9-16(34)29-12(3-1-7-27-23(25)26)19(38)28-10-17(35)30-13(5-6-18(36)37)20(39)31-14(11-33)21(40)32-8-2-4-15(32)22(41)42/h12-15,33H,1-11,24H2,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOOUZZBQZNYCU-AJNGGQMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912419 | |
| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99896-88-5 | |
| Record name | Glycyl-arginyl-glycyl-glutamyl-seryl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Grgesp Production and Characterization
Solid-Phase Peptide Synthesis Approaches for GRGESP
Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the standard method for chemically synthesizing peptides. powdersystems.comiris-biotech.decsic.espeptide.com The process involves anchoring the C-terminal amino acid to a resin and sequentially adding protected amino acids until the desired sequence is assembled. powdersystems.compeptide.combachem.com
Application of Merrifield tBoc Chemistry
The tert-butyloxycarbonyl (tBoc) chemistry is one of the foundational strategies in SPPS. In this method, the α-amino group of each incoming amino acid is protected with a tBoc group, which is acid-labile and removed using trifluoroacetic acid (TFA) in each synthesis cycle. powdersystems.comcsic.espeptide.combachem.com Side-chain functional groups are typically protected with benzyl-based groups that are stable to the acidic conditions used for tBoc removal but are cleaved along with the peptide from the resin using strong acid, commonly hydrogen fluoride (B91410) (HF). bachem.comsemanticscholar.orgpeptide.com
Research indicates that this compound has been synthesized using a modified Merrifield tBoc solid-phase peptide chemistry procedure. semanticscholar.org Following the completion of the synthesis, the crude peptide was cleaved from the resin support by treatment with hydrogen fluoride (95% liquid HF/5% anisole) at 0°C for 30 minutes. semanticscholar.org Merrifield resin itself is a chloromethylated copolymer of styrene (B11656) and divinylbenzene (B73037). iris-biotech.de While Merrifield resin is susceptible to peptide loss during repeated TFA deprotection steps, PAM resin offers better stability for the Boc strategy, although it requires strong acid like HF for cleavage. peptide.com
Implementation of Fmoc Amino Acid Coupling Strategies
The 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is another widely used SPPS strategy, often preferred for its milder deprotection conditions compared to tBoc chemistry. csic.esbachem.comrsc.org In Fmoc synthesis, the α-amino group is protected with an Fmoc group, which is base-labile and removed using a weak base, typically piperidine (B6355638). powdersystems.comcsic.espeptide.combachem.comuci.edu Side-chain functional groups are usually protected with tert-butyl (tBu)-based groups that are stable to the basic Fmoc deprotection conditions but are cleaved by mild acid, commonly TFA, along with the peptide from the resin. csic.esbachem.comrsc.orgnih.gov
While the specific details of Fmoc synthesis for this compound are not extensively detailed in the provided results, the Fmoc/tBu methodology is a standard approach for synthesizing peptides like this compound. bachem.comrsc.orgnih.govnih.govscience.gov Coupling of Fmoc-protected amino acids involves activation of the carboxyl group using coupling reagents such as HBTU/DIEA/HOBt or HCTU/NMM to form a peptide bond with the free amino group on the resin-bound peptide chain. uci.edunih.govnih.gov Deprotection of the Fmoc group is typically achieved by treating the resin with a solution of piperidine in DMF. uci.edunih.govnih.gov
Polymer-Supported Synthesis using Specific Resin Linkages
The choice of solid support, or resin, and its linkage to the initial amino acid is crucial in SPPS, influencing synthesis efficiency, peptide cleavage conditions, and the final C-terminal modification of the peptide. Polystyrene-based resins, cross-linked with divinylbenzene (DVB), are common supports. iris-biotech.decsic.es The degree of cross-linking affects the resin's swelling properties, which in turn impacts the diffusion of reagents and reaction kinetics. iris-biotech.decsic.es PEG-grafted polystyrene or entirely PEG-based resins are also used, offering different swelling characteristics and compatibility with various solvents. csic.essigmaaldrich.com
Specific resin linkages determine how the peptide is attached to the support and the conditions required for cleavage. For producing peptides with a C-terminal carboxylic acid, resins like Wang resin or 2-chlorotrityl chloride resin are often used with Fmoc chemistry, allowing cleavage with mild acid. peptide.comuci.edu To obtain peptide amides, resins such as Rink amide resin are employed, which yield an amidated C-terminus upon acidolysis. uci.edunih.gov PAL resin is another support used to produce peptides with an amide C-terminus. nih.gov The Merrifield resin, used in tBoc synthesis of this compound, typically yields a peptide with a C-terminal carboxylic acid upon HF cleavage. semanticscholar.orgpeptide.com Safety-catch linkers offer stability during synthesis and can be activated for cleavage under specific conditions. mdpi.com
Chromatographic Purification Techniques for this compound Preparations
Following synthesis and cleavage from the resin, the crude peptide preparation contains the desired product along with various impurities, including truncated sequences, deletion peptides, and residual reagents. bachem.comlcms.czbio-works.com Chromatographic techniques are essential for isolating the target peptide and achieving the required purity.
Gel-Permeation Chromatography Applications
Gel-permeation chromatography (GPC), also known as size exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. shimadzu.comtheanalyticalscientist.com Larger molecules elute faster as they cannot enter the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer retention time. shimadzu.comtheanalyticalscientist.com
In the synthesis of this compound using Merrifield tBoc chemistry, gel-permeation chromatography on a Biogel P2 column in 0.5 M aqueous acetic acid was employed for the purification of the crude peptide after HF cleavage. semanticscholar.org GPC is a useful technique for separating peptides from larger aggregates or smaller impurities like salts and residual reagents, although its resolving power for closely related peptide variants (e.g., deletion sequences) might be limited compared to techniques like RP-HPLC. theanalyticalscientist.com GPC can also be used for molecular weight determination of peptides. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most widely used and powerful technique for purifying and assessing the purity of synthetic peptides, including this compound. nih.govsigmaaldrich.combachem.comlcms.czbio-works.compolypeptide.compeptide.comhplc.eu RP-HPLC separates peptides based on their hydrophobicity, with more hydrophobic peptides retaining longer on a non-polar stationary phase. bachem.comlcms.cz
Common stationary phases for peptide RP-HPLC are silica-based columns with covalently bonded alkyl chains, such as C18, C8, or C4. nih.govbachem.comlcms.czpolypeptide.comhplc.eu The mobile phase typically consists of a gradient mixture of water ( Solvent A) and an organic solvent, most commonly acetonitrile (B52724) (Solvent B), both usually containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and separation. bachem.comlcms.czpeptide.comhplc.eu Peptides are detected by UV absorbance, typically at wavelengths between 210 and 220 nm, corresponding to the peptide bond. bachem.com
HPLC is routinely used for analytical purity assessment, providing a chromatogram where the area of the main peak relative to the total area of all peaks indicates the purity of the desired peptide. sigmaaldrich.combachem.commybiosource.comthermofisher.comhongtide.com Preparative HPLC is then used to isolate the pure peptide on a larger scale. peptide.com The purity requirements for synthetic peptides can be very stringent, especially for therapeutic applications, often exceeding 95% or even 99%. bio-works.compolypeptide.commybiosource.comthermofisher.comhongtide.com Research indicates that synthetic this compound preparations are assessed for purity using HPLC. thermofisher.com
Data Table: Summary of this compound Synthesis and Purification Parameters (Examples)
| Methodology | Resin Type / Column Material | Cleavage Conditions | Purification Method(s) | Mobile Phase / Eluent (Examples) | Purity Assessment | Notes | Source |
| Modified Merrifield (tBoc) | Merrifield resin | 95% HF / 5% Anisole, 0°C, 30 min | Gel-Permeation Chromatography | 0.5 M aqueous acetic acid | Not specified | Purification on Biogel P2 column | semanticscholar.org |
| Fmoc (General Peptide Synthesis) | PEG-Polystyrene support resin | Cleavage from resin | RP-HPLC | H₂O/ACN/HOAC buffer prior to lyophilization | HPLC | Used for QC and purification if needed | sigmaaldrich.com |
| Fmoc (General Peptide Synthesis) | Various (e.g., Rink amide, 2-Cl-Trt) | TFA cocktail | RP-HPLC | Water/Acetonitrile with 0.1% TFA | Analytical HPLC | Standard for purity assessment after cleavage | uci.edunih.govbachem.comlcms.czpeptide.com |
| Not specified (Synthetic this compound) | Not specified | Not specified | HPLC | Not specified | ≥95.0% (HPLC) | Purity specification for a commercial sample | thermofisher.com |
| Not specified (Cyclic this compound) | Not specified | Not specified | HPLC | Not specified | >95% HPLC | Purity specification for a commercial sample | hongtide.com |
Note: This table compiles information from various sources regarding peptide synthesis and purification, specifically including details found for this compound where available. General methods are included to provide context for the techniques applied to this compound.
Research findings indicate that this compound has been synthesized and utilized as a control peptide in studies investigating cell adhesion, specifically in comparison to peptides containing the Arg-Gly-Asp (RGD) sequence. semanticscholar.orggoogle.comresearchgate.netmedchemexpress.comnih.govmedchemexpress.com These studies highlight the need for well-characterized and pure peptide preparations like this compound for reliable biological experiments. For instance, this compound was shown not to prevent cell spreading or cause detachment from fibronectin substrate, unlike the RGD-containing peptide GRGDSP. semanticscholar.orggoogle.com Similarly, it did not inhibit the binding of a cell surface receptor complex for type I collagen, whereas an RGD-containing peptide did. nih.gov The synthesis and purification methods described are critical to obtaining the high-purity this compound required for such specific research applications.
Academic Research Paradigms Utilizing Grgesp As a Specificity Control
Investigations of Cell-Extracellular Matrix Interactions
Regulation of Cell Adhesion to Fibronectin Substrates
The GRGESP peptide is instrumental in demonstrating the specificity of RGD-integrin binding in cell adhesion assays across various cell types and substrates.
Research into the interactions between different cell types, such as articular chondrocytes and synovial fibroblasts, has utilized this compound to confirm the mechanism of adhesion. In one study, the binding of chondrocytes to fibroblasts was almost entirely inhibited by the RGD-containing peptide, GRGDSP. In contrast, the control peptide this compound had no inhibitory effect on this cell-cell binding, demonstrating that the interaction is specifically mediated through an RGD-dependent mechanism. atsjournals.org
| Cell Types | Peptide | Observed Effect on Adhesion | Conclusion | Source |
|---|---|---|---|---|
| Articular Chondrocytes to Synovial Fibroblasts | GRGDSP | Almost complete inhibition of binding | Adhesion is RGD-dependent | atsjournals.org |
| Articular Chondrocytes to Synovial Fibroblasts | This compound | No inhibitory effect | Confirms specificity of RGD-mediated binding | atsjournals.org |
In cancer research, this compound is used to validate that the attachment of metastatic cells to ECM proteins is a specific, RGD-mediated event.
Attachment to Fibronectin: In studies using the LiBr human melanoma cell line, the GRGDSP peptide at specific concentrations could prevent 50% of newly plated cells from attaching to a fibronectin substrate and cause detachment of 50% of already attached cells. oup.com Conversely, the control peptide this compound did not cause this effect, confirming that the melanoma cell attachment to fibronectin is specifically through the RGD sequence. oup.com
Attachment to Thrombospondin: The role of RGD in melanoma cell adhesion has also been tested on other ECM proteins like thrombospondin. For G361 melanoma cells, attachment was inhibited by the GRGDSP peptide in a concentration-dependent manner. oup.com Once again, the control peptide this compound did not prevent the attachment of these cells, highlighting that the adhesion to thrombospondin is also a specific, RGD-dependent process. oup.com
| Cell Line | Substrate | Peptide | Observed Effect on Attachment | Source |
|---|---|---|---|---|
| LiBr Human Melanoma | Fibronectin | GRGDSP | Prevented attachment and caused detachment | oup.com |
| LiBr Human Melanoma | Fibronectin | This compound | No effect | oup.com |
| G361 Melanoma | Thrombospondin | GRGDSP | Inhibited attachment (up to 40%) | oup.com |
| G361 Melanoma | Thrombospondin | This compound | No effect | oup.com |
The re-establishment of the relationship between pancreatic islets and the extracellular matrix is crucial for their survival and function, particularly in the context of islet transplantation. Research on isolated canine islets has shown that their adhesion to a collagen I matrix can be significantly inhibited by the GRGDSP peptide in a dose-dependent manner. oup.com To confirm that this inhibition was due to a specific integrin-mediated pathway, the control peptide this compound was used. The results clearly indicated that this compound had no influence on islet adhesion, thereby confirming that the attachment of canine islets to the collagen matrix is a specific process mediated by RGD-recognizing integrins. oup.comoup.com
During embryo implantation, the attachment of decidual cells to the fibronectin in the extracellular matrix is a critical step. Studies investigating the molecular basis of this interaction have used this compound to validate their findings. Research has identified a specific sequence in the integrin β1 subunit on decidual cells (termed the DDL peptide) that is crucial for recognizing the RGD sequence in fibronectin. In experiments, the DDL peptide inhibited decidual cell attachment to fibronectin-coated dishes. This inhibition could be reversed by the addition of an RGD-containing peptide. However, the control peptide this compound (referred to as RGE-containing peptide in the study) was unable to reverse this inhibition. This demonstrates that the interaction between the DDL sequence on decidual cells and fibronectin is specifically dependent on the RGD motif.
Isolated Canine Islet Cell Adhesion Dynamics
Analysis of Collagen Gel Contraction Processes
The contraction of collagen gels by embedded cells is a model for tissue remodeling and wound healing, processes that heavily rely on cell-matrix interactions. This compound has been used as a control to prove that these contractile forces are generated through specific RGD-integrin pathways.
In studies using bovine trabecular meshwork (TM) cells, the addition of fibronectin to collagen gels induced significant gel contraction. This contraction was inhibited in a concentration-dependent manner by the GRGDSP peptide. To ensure this effect was specific to the RGD sequence, the control peptide this compound was used and was found to have no effect on the fibronectin-induced contraction, even at high concentrations. Similarly, in studies with murine fibroblasts, the GRGDSP peptide significantly reduced collagen gel contracture, whereas the control peptide this compound did not impede the process, confirming that the contraction is mediated by RGD-dependent integrins.
| Cell Type | Experimental Condition | Peptide | Effect on Collagen Gel Contraction | Source |
|---|---|---|---|---|
| Bovine Trabecular Meshwork Cells | Fibronectin-induced contraction | GRGDSP | Concentration-dependent inhibition | |
| Bovine Trabecular Meshwork Cells | Fibronectin-induced contraction | This compound | No effect | |
| Murine Fibroblasts | Fibronectin-mediated contraction | GRGDSP | Reduced contraction | |
| Murine Fibroblasts | Fibronectin-mediated contraction | This compound | No effect |
Inhibition of Human Fibroblast-Mediated Collagen Contraction
In studies of connective tissue morphogenesis and wound healing, human fibroblasts are often observed to contract collagen matrices, a process dependent on their interaction with the ECM. The peptide this compound is used to confirm the specificity of integrin-mediated pathways in this process. Research has shown that while peptides containing the RGD sequence can inhibit the spreading of human fibroblasts on collagen-coated surfaces, this compound does not produce the same effect. medchemexpress.com For instance, in experimental models where fibroblasts are cultured within three-dimensional collagen gels, the cells exert contractile forces that cause the gel to shrink. This contraction is significantly diminished by RGD-containing peptides that block fibronectin-integrin interactions. In contrast, the application of the control peptide this compound does not inhibit this gel contraction, demonstrating that the process is specifically mediated by RGD-recognizing integrins. medchemexpress.combiologists.com
Bovine Trabecular Meshwork Cell-Mediated Collagen Gel Contraction
The contractility of trabecular meshwork (TM) cells in the eye is a key factor in regulating intraocular pressure. Research on bovine TM cells has shown that the ECM protein fibronectin promotes the contraction of collagen gels mediated by these cells. arvojournals.orgarvojournals.org This effect is dependent on the interaction between fibronectin and integrin receptors on the TM cells. To verify the specificity of this interaction, studies have utilized both the active GRGDSP peptide and the inactive this compound control.
Results consistently show that GRGDSP, which mimics the cell-binding domain of fibronectin, inhibits the fibronectin-induced collagen gel contraction in a concentration-dependent manner. arvojournals.orgnih.govarvojournals.org Conversely, the this compound peptide, even at high concentrations, has no effect on this contraction. arvojournals.orgnih.govresearchgate.netarvojournals.org This demonstrates that the contractile force generated by bovine TM cells in the presence of fibronectin is specifically mediated through an RGD-dependent integrin pathway. arvojournals.org
Table 1: Effect of Peptides on Fibronectin-Induced Collagen Gel Contraction by Bovine TM Cells
| Peptide | Concentration (µg/mL) | Effect on Collagen Gel Contraction | Source |
| GRGDSP | ≥ 25 | Significant Inhibition | arvojournals.org |
| This compound | up to 250 | No Inhibition | arvojournals.orgnih.govarvojournals.org |
Modulation of Cell Spreading Phenomena on Matrix Proteins
Cell spreading on ECM proteins is a fundamental process for cell migration, proliferation, and tissue organization, largely mediated by integrins. The this compound peptide is widely used as a control to demonstrate the RGD-specificity of cell spreading on various substrates. For example, fibronectin induces the spreading of bovine TM cells embedded in collagen gels; this effect is inhibited by the GRGDSP peptide but not by this compound. arvojournals.orgarvojournals.org Similarly, the attachment of NCI-H69 cells to fibronectin is inhibited by GRGDSP, while the control this compound peptide has no effect, indicating the involvement of an RGD-dependent integrin. researchgate.net
In studies with Aplysia bag cell neurons, RGD-containing peptides were found to inhibit adhesion to laminin, whereas this compound did not compromise adhesion, suggesting an RGD-dependent mechanism for attachment to that specific substrate. nih.gov These findings underscore the utility of this compound in dissecting the specific molecular interactions governing cell adhesion and spreading on different matrix proteins.
Examination of Integrin-Mediated Cellular Signaling Pathways
Shear Stress Transduction in Vascular Smooth Muscle Cells
Integrins are not only adhesion molecules but also mechanotransducers that convert physical forces, like the shear stress from blood flow, into biochemical signals within the cell. nih.gov This process is vital for vascular health and function.
Blood flow creates shear stress on the endothelial lining of blood vessels, triggering a signaling cascade that leads to vasodilation, often mediated by nitric oxide (NO). nih.govcapes.gov.br Research has investigated the hypothesis that integrin binding to the ECM is a critical initial step in this mechanotransduction pathway. In isolated coronary arterioles, increasing shear stress induces vasodilation. nih.govahajournals.org
To test the role of integrins, experiments were conducted using the RGD-mimicking peptide GRGDNP to competitively block integrin-ECM binding. This peptide was found to inhibit shear stress-induced vasodilation in a concentration-dependent manner. nih.govahajournals.orgcapes.gov.br Crucially, the use of the inactive structural analogue, this compound, had no effect on the vasodilation response to shear stress. nih.govahajournals.org This finding specifically implicates RGD-binding integrins as key mechanotransducers in the physiological response of blood vessels to flow. ahajournals.org
Table 2: Peptide Effects on Shear Stress-Induced Vasodilation in Coronary Arterioles
| Peptide | Concentration (mmol/L) | Effect on Vasodilation | Source |
| GRGDNP | 0.5 - 1.0 | Significant Inhibition | ahajournals.org |
| This compound | 1.0 | No Effect | nih.govahajournals.org |
The signaling pathway initiated by shear stress involves the activation of intracellular enzymes, including tyrosine kinases. nih.govfrontiersin.org The activation of these kinases is a critical link between the mechanical force detected by integrins and the subsequent cellular response. Studies have shown that shear stress is associated with an increase in tyrosine kinase activity in endothelial cells. nih.govcapes.gov.br
Impact on Platelet-Derived Growth Factor-A Chain Promoter Expression
Research into the mechanisms of mechanotransduction—how cells sense and respond to physical forces—has utilized this compound to elucidate the role of integrins. In a study using neonatal rat vascular smooth muscle cells, cyclic mechanical strain was shown to induce a mitogenic response mediated by the production and secretion of Platelet-Derived Growth Factor (PDGF). nih.gov To determine if integrin-matrix interactions were responsible for sensing this strain, researchers used the integrin-binding peptide GRGDTP to block these interactions. nih.gov
The results showed that GRGDTP prevented the strain-induced expression of a PDGF-A chain promoter construct that had been transfected into the cells. nih.gov Crucially, the inactive control peptide, this compound, did not block this response. nih.gov This finding demonstrated that the cellular sensing of mechanical strain and the subsequent activation of the PDGF-A chain promoter are specifically dependent on the interaction between integrins and RGD-like sequences in the extracellular matrix. nih.gov
Table 1: Effect of Control Peptides on Strain-Induced PDGF-A Promoter Expression
| Peptide | Target | Effect on Strain-Induced PDGF-A Expression | Conclusion |
|---|---|---|---|
| GRGDTP | RGD-Binding Integrins | Prevented strain-induced expression. nih.gov | Response is integrin-dependent. nih.gov |
| This compound | Control (low affinity for integrins) | Did not prevent strain-induced expression. nih.gov | The inhibitory effect of GRGDTP is specific to the RGD-integrin pathway. nih.gov |
Nitric Oxide Synthesis Regulation in Mesangial Cells
In the context of kidney physiology, this compound has been instrumental in clarifying the pathways that regulate nitric oxide (NO) production in glomerular mesangial cells. Tumor necrosis factor-alpha (TNF-α) is known to induce the synthesis of NO in these cells. nih.gov Research has suggested the involvement of αv integrin and its ligand, osteopontin, in this process. nih.gov
To test this hypothesis, studies in rat mesangial cells showed that the synthetic peptide GRGDSP, which inhibits various RGD-binding integrins, increased TNF-α-induced NO levels in a dose-dependent manner. nih.gov A cyclical RGD peptide, which is a specific inhibitor of αv integrin, produced a similar increase. nih.gov In contrast, the this compound peptide, used as a negative control due to its low affinity for integrins, had no effect on the TNF-α-induced NO levels. nih.govoup.com This demonstrated that the regulation of NO synthesis by TNF-α in mesangial cells involves a specific interaction with αv integrin, and the effect of RGD peptides was not due to non-specific peptide activity. nih.gov
Table 2: Peptide Effects on TNF-α-Induced Nitric Oxide Levels in Rat Mesangial Cells
| Peptide | Observed Effect on NO Levels | Reference |
|---|---|---|
| GRGDSP (RGD-containing) | Dose-dependent increase | nih.gov |
| Cyclical RGD (αv integrin specific) | Dose-dependent increase | nih.govresearchgate.net |
| This compound (Control) | No effect | nih.govoup.com |
Glycogen (B147801) Synthesis Modulation in Skeletal Muscle
The regulation of glycogen synthesis in skeletal muscle is influenced by changes in cell volume, a physiologically relevant process. nih.govzendy.io Studies have investigated whether this modulation involves interactions between integrins and the extracellular matrix. nih.gov Using primary cultures of rat skeletal muscle, researchers subjected the cells to hypo- or hyper-osmotic conditions to induce swelling or shrinkage, respectively. nih.govzendy.io
These osmotic changes led to a 77% increase (swelling) and a 34% decrease (shrinkage) in glycogen synthesis. nih.gov The introduction of the integrin-binding peptide GRGDTP prevented these osmotically induced changes in glycogen synthesis. nih.govzendy.io To ensure this was a specific integrin-mediated effect, the control peptide this compound was used. nih.gov The results showed that this compound had no effect on the osmotically induced modulation of glycogen synthesis. nih.govzendy.io This confirmed that integrin-extracellular matrix interactions are a key part of the mechanism through which muscle cells sense volume changes to regulate glycogen storage. nih.gov
Table 3: Role of Integrins in Osmotic Modulation of Glycogen Synthesis
| Condition | Peptide Treatment | Effect on Osmotically-Induced Changes in Glycogen Synthesis | Reference |
|---|---|---|---|
| Hypo- and Hyper-osmotic exposure | GRGDTP | Prevented changes | nih.govzendy.io |
| Hypo- and Hyper-osmotic exposure | This compound (Control) | No effect | nih.govzendy.io |
Phagocytosis Mechanisms in Immune Cells
Fibronectin, an RGD-containing protein, is known to significantly enhance the phagocytic uptake of antibody-coated Group B streptococci (GBS) by human neutrophils and macrophages. nih.gov To dissect the molecular mechanism of this enhancement, researchers investigated the role of the RGD sequence within fibronectin. nih.gov
In the study, human neutrophils or culture-derived macrophages were incubated on coverslips coated with different peptides. nih.gov Surfaces coated with the RGD-containing peptide GRGDSP markedly enhanced the uptake of immunoglobulin G (IgG)-coated GBS. nih.gov In stark contrast, surfaces coated with the control peptide this compound did not produce this enhancing effect. nih.gov This differential outcome strongly suggests that the enhancement of GBS phagocytosis by fibronectin is specifically mediated by the RGD sequence interacting with phagocyte integrin receptors. nih.gov
The this compound peptide is also used as a specificity control in studies of phagocytosis mediated by other opsonins, such as vitronectin, which plays a role in the complement system. ontores.cnatsjournals.org In one study investigating the nonimmune phagocytosis of liposomes by rat alveolar macrophages, vitronectin was found to enhance uptake. atsjournals.org This enhancement was shown to be mediated by the vitronectin receptor (VnR), an integrin that recognizes an RGD sequence. atsjournals.org
To confirm the specificity of this receptor-mediated pathway, researchers used RGD-containing peptides to compete with vitronectin binding. atsjournals.org They found that these peptides inhibited the vitronectin-enhanced phagocytosis. atsjournals.org To rule out the possibility that the peptides were causing a general, non-specific inhibition of phagocytosis, this compound was used as a control. atsjournals.org The results showed that this compound did not inhibit phagocytosis, confirming that the inhibitory effect was specific to the disruption of the vitronectin-VnR interaction. atsjournals.org
Table 4: this compound as a Control in Phagocytosis Studies
| Research Area | Active Peptide | Observed Effect | Control Peptide (this compound) Effect | Reference |
|---|---|---|---|---|
| GBS Phagocytosis Enhancement | GRGDSP (coated surface) | Markedly enhanced uptake of IgG-coated GBS | No enhancement effect | nih.gov |
| Vitronectin-Enhanced Phagocytosis | RGD-containing peptides (soluble) | Inhibited phagocytosis | No inhibition | atsjournals.org |
Group B Streptococcal Phagocytosis by Human Neutrophils and Culture-Derived Macrophages
Transforming Growth Factor-beta (TGFβ) Regulation Mechanisms
The cytokine Transforming Growth Factor-beta (TGF-β) is secreted in a latent form, complexed with a Latency-Associated Peptide (LAP). molbiolcell.org The activation and binding of TGF-β are critical regulatory steps. Research has shown that the LAP contains an RGD sequence, and cells can adhere to it through integrin receptors. molbiolcell.org
To verify that this adhesion was specifically an RGD-dependent integrin interaction, competition assays were performed using soluble peptides. molbiolcell.org The study demonstrated that the RGD-containing peptide GRGDSP effectively blocked the adhesion of A549 lung adenocarcinoma cells to immobilized LAP. molbiolcell.org In contrast, the control peptide this compound had no effect on this cell adhesion. molbiolcell.org This result provides clear evidence that the binding of cells to the latent TGF-β complex is specifically mediated by the RGD sequence within the LAP, highlighting another critical use of this compound as a specificity control. molbiolcell.org
Table 5: Peptide Competition for Cell Adhesion to Latent TGF-β (LAP)
| Peptide | Target | Effect on Cell Adhesion to LAP | Reference |
|---|---|---|---|
| GRGDSP | RGD-Binding Integrins | Blocked adhesion | molbiolcell.org |
| This compound | Control | No effect on adhesion | molbiolcell.org |
Developmental and Morphogenetic Research Applications
The role of cell-matrix interactions is fundamental to the complex processes of tissue development and morphogenesis. Researchers employ this compound to confirm that the observed effects of RGD-containing molecules are specifically due to integrin engagement.
Lung Branching Morphogenesis Studies
While direct studies on the effect of this compound on the process of lung branching morphogenesis are not extensively detailed, its use as a control peptide has been documented in research on lung fibroblasts, cells that are integral to lung development. In a study investigating the role of Thy-1-integrin αvβ5 interactions in lung fibroblast contraction and differentiation, this compound was utilized as an inactive control peptide. This research is relevant to the broader field of lung development, as the intricate interplay between fibroblasts and the ECM is crucial for proper tissue architecture. In a separate study focused on kidney organogenesis, a process with mechanistic similarities to lung branching, this compound was used as a control to demonstrate the specificity of RGD-dependent integrin α8β1 interactions. rupress.org The inclusion of the active GRGDSP peptide disrupted the association between the integrin and its ligand, nephronectin, while the this compound peptide had no effect, thereby confirming the RGD-dependent nature of the interaction essential for kidney development. rupress.org
Connective Tissue Morphogenesis Research
The formation of connective tissue is critically dependent on the interaction between cells, such as fibroblasts, and the surrounding collagenous matrix. The this compound peptide has been instrumental in studies of connective tissue morphogenesis by serving as a specific control for RGD-mediated cell behaviors. For instance, research has shown that this compound can inhibit the spreading of human fibroblasts within collagen gels and significantly reduce collagen gel contraction. escholarship.org This contrasts with the effects of RGD-containing peptides, allowing researchers to parse the specific role of RGD-integrin pathways in the mechanical processes that shape connective tissues.
| Research Area | Cell Type | Experimental System | Key Finding with this compound | Citation |
| Connective Tissue Morphogenesis | Human Fibroblasts | Collagen Gel | Inhibited cell spreading and decreased gel contraction. | escholarship.org |
Studies in Platelet Biology
Platelet function, including adhesion and aggregation, is heavily reliant on integrin-mediated interactions. This compound is a standard control in this field to ensure that observed inhibitory effects are specific to the blockade of the RGD binding site on platelet integrins, most notably αIIbβ3.
Fibronectin-Dependent Platelet Adhesion under Flow Conditions
The adhesion of platelets to surfaces under the shear stress of blood flow is a complex process. Studies have investigated the importance of the RGD sequence in fibronectin for this process. In these experiments, this compound is used as a nonreactive control peptide to compare against the effects of the active RGD-containing peptide, GRGDSP. rupress.orgresearchgate.net Research has shown that at concentrations where GRGDSP inhibited thrombin-induced platelet aggregation under static conditions, it had no effect on platelet adhesion to collagen in flow. rupress.orgresearchgate.net Only at very high concentrations did GRGDSP show a significant inhibitory effect at high shear rates (1,500 s⁻¹), an effect not seen with the control this compound peptide. rupress.org This indicates that while the RGD sequence is important for static aggregation, its role in adhesion under flow is more nuanced and shear-dependent. rupress.org
| Condition | Peptide | Concentration | Shear Rate (s⁻¹) | Result on Platelet Adhesion | Citation |
| Flow | GRGDSP | 1 mmol/L | 300 | No significant effect | rupress.org |
| Flow | GRGDSP | 1 mmol/L | 800 | No significant effect | rupress.org |
| Flow | GRGDSP | 1 mmol/L | 1500 | Significant inhibitory effect | rupress.org |
| Flow | This compound | 1 mmol/L | Various | No significant effect | rupress.orgresearchgate.net |
| Static | GRGDSP | 0.1 mmol/L | N/A | Inhibited aggregation | rupress.orgresearchgate.net |
Platelet Membrane Agglutination Research
To investigate the molecular mechanisms of platelet-platelet interaction without the complexities of cellular activation, researchers use isolated platelet membranes. Studies have demonstrated that these membranes agglutinate in the presence of fibrinogen. nih.govresearchgate.net This fibrinogen-dependent agglutination was significantly inhibited by the RGD-mimetic peptide GRGDSP. nih.govresearchgate.net Crucially, the biologically inactive this compound peptide produced no significant inhibitory effect. nih.govresearchgate.netnih.gov This finding implies that the observed agglutination of the isolated membranes is a specific interaction mediated by the fibrinogen receptor, glycoprotein (B1211001) (GP) IIb-IIIa, and its recognition of the RGD sequence. nih.gov
Biomechanical and Cytoskeletal Dynamics Research
The mechanical forces exerted by cells and sensed by them from their environment are critical for cellular function and are often mediated by integrin connections to the cytoskeleton. This compound is used to validate that these mechanobiological responses are specifically linked to RGD-integrin engagement. In studies of how cells balance mechanical forces, ATP was used to stimulate cytoskeletal contraction in permeabilized cells, leading to changes in cell and nuclear shape. escholarship.org This retraction was augmented when the active GRGDSP peptide was added, which dislodged integrin receptors from the fibronectin matrix. escholarship.org In contrast, the this compound peptide, which does not interfere with fibronectin-integrin binding, did not significantly alter the cell or nuclear form, confirming the role of specific integrin adhesions in maintaining cell shape against cytoskeletal tension. escholarship.org
Similarly, in vascular biomechanics, this compound served as an inactive control in studies of shear stress-induced vasodilation. nih.gov The application of an RGD-antagonist peptide (GRGDNP) inhibited this response, while the control this compound peptide did not alter the flow-induced vasodilation, demonstrating that integrin-matrix interactions are a key step in transducing the mechanical signal of shear stress. nih.gov
Impact on Actin Cytoskeleton Organization in Plant Cells
The stationary organization of the actin cytoskeleton in plant cells is crucial for processes like cytoplasmic streaming and maintaining cell structure. Research suggests that the linkage between the plasma membrane and the cell wall is vital for this organization. nih.gov In the aquatic angiosperm Vallisneria gigantea, the role of extracellular components in this mechanism was investigated using synthetic peptides. nih.gov
To test the hypothesis that RGD-like motifs in extracellular proteins are involved in anchoring the actin cytoskeleton, researchers applied the active peptide GRGDSP. nih.gov As a specificity control, the this compound peptide was used in parallel. The results showed that GRGDSP, along with another peptide ARYDEI, caused significant disruption of the microfilament bundles and induced abnormal cytoplasmic streaming. nih.govnii.ac.jp In stark contrast, the this compound peptide had no discernible effect on the actin arrangement or cytoplasmic streaming, even at similar concentrations. nih.gov This demonstrated that the observed disruption was a specific consequence of interfering with a putative RGD-binding site on a plasma membrane protein, likely an integrin-like molecule, which helps maintain cytoskeletal structure. nih.govoup.com The inability of this compound to elicit a response confirmed that the substitution of aspartic acid with glutamic acid abolishes the peptide's biological activity in this system. nih.govpurdue.edu
Table 1: Effect of Synthetic Peptides on Vallisneria Mesophyll Cells
| Peptide | Sequence | Motif | Observed Effect on Actin Cytoskeleton & Cytoplasmic Streaming |
|---|---|---|---|
| GRGDSP | Gly-Arg-Gly-Asp-Ser-Pro | RGD | Striking disruption of microfilament arrangement; abnormal streaming. nih.gov |
| ARYDEI | Ala-Arg-Tyr-Asp-Glu-Ile | RYD | Striking disruption of microfilament arrangement; abnormal streaming. nih.gov |
| This compound | Gly-Arg-Gly-Glu-Ser-Pro | RGE | No detectable effect; used as an inactive control. nih.gov |
| ARYEEI | Ala-Arg-Tyr-Glu-Glu-Ile | RYE | No detectable effect; used as an inactive control. nih.gov |
Role in Cell Volume Sensing Mechanisms
Cells possess mechanisms to sense and respond to changes in their volume, which often occur in response to osmotic stress. These volume changes can trigger various signaling pathways that modulate metabolism and transport processes. The integrin-cytoskeleton system has been implicated as a key component of the physical machinery that senses these mechanical changes. nih.govzendy.ionih.gov
In studies using primary cultures of rat skeletal muscle, researchers investigated how osmotically induced cell swelling or shrinking affects metabolic pathways like glycogen and glutamine synthesis. nih.govnih.gov To determine if integrin-ECM interactions were part of the volume-sensing mechanism, the integrin-binding peptide GRGDTP was used to disrupt these connections. nih.govnih.gov The this compound peptide was employed as the essential negative control. nih.govzendy.ionih.gov
The results showed that GRGDTP completely prevented the normal modulation of glycogen and glutamine synthesis that occurs in response to osmotic changes. nih.govnih.gov However, this compound had no effect, and the cells responded to osmotic stress as they normally would. nih.govnih.gov This demonstrates that a functional link between the ECM and integrins is required for the cell to "sense" a change in its volume and transduce that physical signal into a chemical one that alters metabolic activity. nih.govnih.gov The lack of an effect from this compound confirmed that this was a specific RGD-integrin dependent mechanism. nih.govnih.govjci.org
| Osmotically-induced changes in glutamine transport | Prevented the increase (hypo-osmotic) and decrease (hyper-osmotic) in glutamine uptake. nih.gov | No significant effect on the osmotically-induced changes in glutamine transport. nih.gov | Integrin-ECM interactions are required for the mechanochemical transduction of cell volume changes to signals modulating glutamine transport. nih.gov |
DNA Synthesis and Cell Proliferation Studies
Cell adhesion to the extracellular matrix through integrins is a well-established prerequisite for the proliferation of many cell types. The binding of integrins can trigger intracellular signaling cascades that lead to DNA synthesis and cell division. nih.govahajournals.org Consequently, peptides that interfere with integrin binding are valuable tools for studying these processes.
In numerous research models, the this compound peptide has been used as a control to validate that the inhibition of DNA synthesis or cell proliferation by an RGD peptide is specifically due to blocking integrin-mediated adhesion. For example, in a study on human vascular smooth muscle cells, the matricellular protein thrombospondin-1 (TSP-1) was found to be a potent mitogen. ahajournals.org The chemotactic (cell migration) response to TSP-1 was abolished by the GRGDSP peptide, but the control this compound peptide had no effect, indicating the involvement of an RGD-dependent integrin in migration. ahajournals.org Interestingly, neither GRGDSP nor this compound inhibited the DNA synthesis stimulated by TSP-1, suggesting that the mitogenic signal was transmitted through a different, RGD-independent mechanism. ahajournals.org
In another study, nicotine (B1678760) was shown to stimulate the proliferation of human lung cancer cells by inducing the expression of fibronectin. atsjournals.org This pro-proliferative effect was blocked by an RGD-containing hexapeptide (GRGDdSP), which competitively inhibits fibronectin from binding to its integrin receptor. The control this compound peptide had no inhibitory effect on the nicotine-induced cell proliferation. atsjournals.org This confirmed that the growth-promoting effect of nicotine was specifically mediated through the interaction of newly expressed fibronectin with an RGD-binding integrin. atsjournals.org These studies highlight the indispensable role of this compound in dissecting the specificity of signaling pathways that control cell proliferation. plos.orgbaseclick.eu
Table 3: Use of this compound in DNA Synthesis and Cell Proliferation Research
| Research Area | Active Peptide (RGD-containing) Effect | Control Peptide (this compound) Effect | Finding Confirmed by this compound Control |
|---|---|---|---|
| TSP-1-induced vascular smooth muscle cell migration | Abolished the chemotactic response. ahajournals.org | Unaffected the chemotactic response. ahajournals.org | The cell migration response to TSP-1 is specifically mediated by an RGD-dependent integrin. ahajournals.org |
| Nicotine-induced lung cancer cell proliferation | Blocked nicotine-induced cell proliferation. atsjournals.org | No effect on nicotine-induced cell proliferation. atsjournals.org | The mitogenic effect of nicotine is indirectly mediated via a specific fibronectin-integrin interaction. atsjournals.org |
| Adhesion of bovine endothelial cells | RGD-albumin conjugate promoted cell adhesion and spreading. nih.gov | This compound-albumin conjugate did not promote adhesion. nih.gov | The promotion of cell adhesion was specifically due to the incorporated RGD sequence. nih.gov |
| Corneal epithelial cell adhesion | GRGDSP peptide inhibited cell adhesion to fibronectin. arvojournals.org | No significant effect on cell adhesion to fibronectin. arvojournals.org | Adhesion of corneal epithelial cells to fibronectin is mediated by an RGD-dependent integrin interaction. arvojournals.org |
Grgesp in Advanced Biomedical Material Design and Research
Peptide Conjugation to Thermo-Responsive Polymers for Hydrogel Applications
Thermo-responsive polymers are "smart" materials that undergo a reversible change in their physical properties, such as volume and conformation, in response to temperature changes. google.commdpi.com This characteristic is highly desirable for biomedical applications, particularly in creating injectable hydrogels that can be administered as a liquid at a lower temperature and then form a gel scaffold in situ at body temperature. mdpi.com To enhance the biological functionality of these hydrogels, they are often functionalized with bioactive peptides that can promote specific cellular responses like adhesion, proliferation, and differentiation. google.comgenscript.com
The conjugation of peptides to these polymers is a key strategy to create biomimetic hydrogels that can mimic the native ECM. google.comnih.gov The RGD peptide sequence is frequently used to promote cell adhesion. nih.gov In this context, GRGESP is essential for validating the experimental results. Researchers conjugate this compound to thermo-responsive polymers to create control hydrogels. If cells adhere to the GRGDSP-functionalized hydrogel but not to the this compound-functionalized one, it provides strong evidence that the cell adhesion is a specific biological interaction mediated by the RGD sequence and not a result of non-specific material properties. nih.govresearchgate.net
Studies on self-assembling peptide/thermoresponsive polymer composite hydrogels have shown that the interaction between the peptide and the polymer can significantly affect the mechanical properties of the hydrogel. nih.govresearchgate.net While these studies often focus on the self-assembling or bioactive peptides, the use of a non-binding control like this compound is implicit for demonstrating the biological specificity of the system.
| Polymer System | Peptide Conjugate | Purpose of Conjugation | Research Context |
| Thermo-responsive polymers (e.g., PNIPAAm-based) | GRGDSP | To induce specific cell adhesion and mimic the extracellular matrix. google.com | Creation of injectable hydrogels for cell culture and tissue engineering. google.commdpi.com |
| Thermo-responsive polymers (e.g., PNIPAAm-based) | This compound | To serve as a non-binding control, demonstrating the specificity of GRGDSP-mediated cell adhesion. nih.govresearchgate.net | Validation of biomaterial functionality in cell culture and tissue repair studies. nih.gov |
| Polyisocyanopeptide (PIC) hydrogels | GRGDS | To create a biocompatible and bioactive hydrogel that supports cell proliferation and differentiation. nih.gov | Development of advanced 3D culture systems for organ and tissue development. nih.gov |
Integration into Artificial Cell Matrices and Scaffolds for Cell Culture and Tissue Engineering
Artificial cell matrices and scaffolds are three-dimensional structures designed to support cell growth and tissue formation, mimicking the natural extracellular matrix. genscript.comnih.gov The effectiveness of these scaffolds is often dependent on their ability to present biological cues that guide cell behavior. nih.gov Integrating cell-adhesive peptides is a common strategy to make these otherwise inert materials biologically active. nih.govnih.gov The RGD sequence is the most widely used peptide for this purpose, as it is recognized by integrins on the cell surface, facilitating attachment and signaling. acs.orgresearchgate.net
The peptide this compound is crucial in this area of research as a control. jci.orgresearchgate.net When developing a new scaffold functionalized with GRGDSP, a parallel scaffold is often created with this compound. For example, studies on vascular smooth muscle cells showed that the this compound peptide did not inhibit cell spreading, unlike its RGD-containing counterpart, confirming that the cellular response was integrin-specific. physiology.org Similarly, in studies of osteoclast function, this compound was used as a control peptide to demonstrate that cell adhesion was dependent on the RGD sequence. nih.gov These control experiments are fundamental to proving that the engineered tissue scaffold's bioactivity is a direct result of the specific functional peptide integrated into its structure.
| Scaffold Material | Peptide Integrated | Cell Type | Research Finding | Citation |
| Collagen Gels | This compound | Human Fibroblasts | Used as a control to show that it inhibits cell spreading and gel contraction less effectively than active peptides. | medchemexpress.com |
| Dentine Slices | This compound | Rat Osteoclasts | At 400 µM, showed some reduction in resorption (67%), but was primarily used as a control for the more potent GRGDSP. | nih.gov |
| Various ECM substrates | This compound | Vascular Smooth Muscle Cells | Did not inhibit cell spreading, serving as a negative control. | physiology.org |
| Collagen | This compound | Canine Islets | Had no significant influence on islet adhesion, unlike GRGDSP which partially inhibited it. | researchgate.net |
Research on Biomaterial Surface Functionalization with Peptides
Functionalizing the surface of a biomaterial with peptides is a powerful technique to enhance its biocompatibility and control cellular interactions at the material-tissue interface. nih.govresearchgate.net Many advanced medical implants and devices have surfaces that are modified to encourage integration with surrounding tissues or to prevent adverse reactions. mdpi.com This is often achieved by covalently bonding or adsorbing peptides onto the material surface. nih.gov Triple-helical peptides that mimic collagen and peptides containing the RGD sequence are extensively used to improve cell adhesion, differentiation, and function on various biomaterials. nih.govnih.gov
The role of this compound in this research is to provide a baseline or negative control. By comparing a surface functionalized with a bioactive peptide (like GRGDSP) to one functionalized with this compound, scientists can isolate and confirm the specific biological activity of the functional peptide. nih.govresearchgate.net For instance, research on osteoclast adhesion to dentine showed that while GRGDSP significantly induced osteoclast retraction, this compound did not, confirming the RGD-dependent nature of the adhesion. nih.gov In another study, this compound was used as a negative control peptide in platelet aggregation experiments, showing no inhibitory effect, in contrast to active sequences. core.ac.uk This comparative approach is fundamental for the rigorous validation of functionalized biomaterials intended for applications in regenerative medicine and medical device technology.
Comparative Analysis of Grgesp with Active Rgd Peptides
Distinguishing GRGESP from GRGDSP and Other Integrin-Binding Sequences
The primary structural difference between GRGDSP and this compound lies in a single amino acid substitution: aspartic acid (Asp or D) in GRGDSP is replaced by glutamic acid (Glu or E) in this compound. This seemingly minor change has profound implications for their interaction with integrins. Integrins that recognize the RGD motif typically bind to the negatively charged carboxyl group of the aspartic acid residue. In this compound, the substitution with glutamic acid, which also carries a negative charge but has a slightly longer side chain, disrupts this specific interaction.
Numerous studies utilize this compound as a negative control to demonstrate the RGD-dependent specificity of observed cellular phenomena. For instance, in experiments assessing cell adhesion to fibronectin or vitronectin, GRGDSP consistently inhibits adhesion by competing with the matrix proteins for integrin binding sites. In contrast, this compound typically shows no significant inhibitory effect on this adhesion, highlighting the critical role of the aspartic acid residue in mediating high-affinity binding to RGD-dependent integrins. mdpi.comnih.govnih.gov
Other integrin-binding sequences exist beyond the canonical RGD, and the response to GRGDSP and this compound can vary depending on the specific integrin and its preferred ligand. However, for integrins known to primarily recognize the RGD motif, this compound consistently serves as an inactive or significantly less active analog. This difference underscores the precise structural requirements for effective integrin binding and the sensitivity of these receptors to even subtle changes in the ligand sequence.
Functional Divergence in Cell Adhesion and Signaling Modulations
The structural difference between GRGDSP and this compound translates into significant functional divergence, particularly in their effects on cell adhesion and downstream signaling pathways.
Cell Adhesion:
Research consistently shows that GRGDSP can effectively inhibit cell adhesion and spreading on various extracellular matrix substrates that contain the RGD motif, such as fibronectin, vitronectin, and collagen. nih.gov This inhibition occurs because GRGDSP competes with the immobilized matrix proteins for binding to cell surface integrins. This compound, lacking the critical aspartic acid, generally fails to compete effectively for these binding sites and therefore does not inhibit cell adhesion or spreading at comparable concentrations. mdpi.comnih.govnih.gov
An example of this functional divergence is observed in studies of fibroblast spreading on collagen gels. This compound inhibits the spreading of human fibroblasts inside collagen gels and markedly decreases gel contraction, while GRGDSP inhibits cell spreading on collagen-coated surfaces. In studies of corneal epithelial cell adhesion to fibronectin, GRGDSP inhibits adhesion in a concentration-dependent manner, whereas this compound does not. Similarly, in experiments with rat neonatal cardiac fibroblasts, GRGDSP significantly inhibited adhesion to vitronectin, while this compound had no significant effect.
Signaling Modulations:
Integrin engagement by extracellular matrix proteins or RGD-containing peptides initiates intracellular signaling cascades that regulate diverse cellular functions. GRGDSP, by binding to integrins, can modulate these signaling pathways. Studies have shown that GRGDSP can influence pathways such as the MAPK and Akt pathways, which are involved in cell survival, proliferation, and migration.
In contrast, this compound typically does not trigger or modulate these integrin-mediated signaling events. For instance, in studies examining the activation of brain natriuretic peptide (BNP) gene promoter activity by mechanical strain in cardiac myocytes, preincubation with GRGDSP reduced the strain-dependent activity, while this compound was without effect. In experiments with myocytes, GRGDSP was consistently more effective at blocking Angiopoietin-1 and vitronectin-induced cell signaling (Akt and MAPK activation) than this compound peptide. This lack of signaling modulation by this compound further highlights its inability to functionally engage integrin receptors in the same manner as RGD peptides.
The differential effects on cell adhesion and signaling underscore this compound's utility as an inactive control, providing strong evidence that the observed effects of GRGDSP are specifically mediated through RGD-dependent integrin interactions.
Here is a summary of the comparative effects of GRGDSP and this compound on cell adhesion and signaling based on research findings:
| Feature | GRGDSP | This compound | Reference(s) |
| Core Sequence | RGD (Arginine-Glyine-Aspartic acid) | RGE (Arginine-Glyine-Glutamic acid) | |
| Integrin Binding | Binds to RGD-dependent integrins | Generally does not bind effectively | |
| Inhibition of Cell Adhesion | Inhibits adhesion to RGD ligands (e.g., fibronectin, vitronectin) | Generally no significant inhibition | mdpi.comnih.govnih.gov |
| Inhibition of Cell Spreading | Inhibits cell spreading | Generally no significant inhibition | nih.gov |
| Modulation of Intracellular Calcium | Can increase [Ca2+]i in some cells | May or may not, or less effectively | |
| Modulation of Signaling Pathways (e.g., MAPK, Akt) | Can modulate integrin-mediated signaling | Little or no effect | |
| Collagen Gel Contraction | Inhibits cell spreading on coated surfaces | Inhibits spreading within gels, decreases contraction | |
| Effect on BNP Promoter Activity | Reduces strain-dependent activity | Without effect |
Implications for Elucidating Specific Receptor-Ligand Interactions
The distinct behaviors of GRGDSP and this compound are invaluable for researchers aiming to elucidate the specificity of receptor-ligand interactions, particularly those involving integrins. By comparing the effects of these two peptides, investigators can determine whether a particular cellular response or binding event is mediated by an RGD-dependent integrin.
If a process is inhibited or modulated by GRGDSP but not by this compound, it strongly suggests the involvement of an integrin that recognizes the RGD sequence. This comparative approach helps to distinguish integrin-mediated interactions from those mediated by other cell surface receptors or non-specific binding events. mdpi.comnih.govnih.gov
Furthermore, studying the differential binding affinities and functional outcomes of GRGDSP and this compound with various integrin subtypes can help to map the ligand-binding specificity of these receptors. While many integrins recognize the RGD motif, the surrounding amino acids and the conformation of the peptide can influence the affinity and specificity of the interaction. The lack of activity of this compound underscores the critical contribution of the aspartic acid residue to the high-affinity binding of RGD peptides to many integrins.
The use of this compound as a control is a standard practice in integrin research, providing a baseline against which the specific effects of RGD-containing peptides can be measured. This allows for a more precise understanding of how integrins recognize their ligands and how these interactions contribute to cellular function and pathology. The clear difference in activity between GRGDSP and this compound serves as a fundamental demonstration of the exquisite specificity inherent in many receptor-ligand recognition systems.
Methodological Frameworks for Rigorous Grgesp Application in Academic Studies
Considerations for Soluble versus Immobilized GRGESP in Assays
The physical presentation of this compound—either in a soluble form in culture media or immobilized on a substrate—is a critical variable that dictates its role in an assay. The choice between these two forms depends entirely on the experimental goal.
Soluble this compound is typically used in competitive inhibition assays. In this format, cells are incubated with the soluble peptide, which competes with ligands in the ECM or on other cells for binding to surface receptors. researchgate.net For example, to demonstrate that cell attachment to a fibronectin-coated surface is mediated by the RGD sequence, researchers would add soluble GRGDSP to the medium. The active peptide competes with the immobilized fibronectin for the cells' integrin receptors, leading to reduced cell adhesion. In this context, soluble this compound is used as a negative control; its addition should not inhibit cell adhesion, demonstrating that the inhibition by GRGDSP is specific to its sequence and not a general effect of a soluble peptide. royalsocietypublishing.org
Immobilized this compound is used to create a non-adhesive or control surface. In cell adhesion or migration assays, surfaces might be coated with an ECM protein like fibronectin to promote cell attachment. nih.govresearchgate.net To demonstrate that this attachment is an active, sequence-specific process, a control surface coated with an inactive molecule is required. Immobilizing this compound on a plate or slide creates a surface that should not support integrin-mediated adhesion. nih.govahajournals.org Comparing cell behavior on a GRGDSP-coated surface versus a this compound-coated surface can directly illustrate the specific role of the RGD-integrin interaction in adhesion, spreading, or migration. researchgate.net This approach is crucial for dissecting the cellular response to specific matrix cues from non-specific cell-surface interactions. The context of ligand presentation can dramatically alter cellular responses, as demonstrated in studies where a peptide can act as an agonist in soluble form but an antagonist when immobilized. nih.gov
Strategies for Confirming this compound Inactivity and Specificity in Functional Assays
Confirming the inactivity and specificity of this compound is the cornerstone of its utility as a negative control. labster.comrockland.com The goal is to demonstrate unequivocally that the biological effect being studied is absent when this compound is substituted for the active peptide. oup.com This validation relies on a combination of appropriate controls and quantitative functional assays.
A primary strategy is the direct comparison in functional assays. If an active RGD-containing peptide inhibits a process like cell adhesion, migration, or proliferation, this compound should produce no statistically significant effect compared to the untreated control group when used at the same concentration. arvojournals.orgahajournals.org For example, in a study on T-cell immune response, the transfer of T-cells pre-incubated with GRGDSP blocked the contact hypersensitivity reaction, while T-cells incubated with this compound elicited a full inflammatory response, identical to the control without any peptide. pnas.org This direct comparison provides strong evidence for specificity.
Another key strategy involves "blocking the blocker" or competitive reversal assays. For instance, if a molecule is thought to inhibit cell attachment by binding to the RGD site on fibronectin, this can be tested. In one study, a peptide (DDL) was found to decrease decidual cell attachment to fibronectin. To prove this was via an RGD-dependent mechanism, the experiment was repeated in the presence of soluble RGD peptide, which reversed the inhibitory effect of DDL. Conversely, the control RGE peptide (this compound) did not reverse the inhibition, confirming the specificity of the RGD interaction. oup.com
Finally, the validation should be quantitative. Visual assessments, such as microscopy of cell morphology, should be supported by quantitative data, such as cell counts, fluorescence measurements, or analysis of protein/gene expression levels. nih.govresearchgate.net Statistical analysis is essential to determine if the difference between the active peptide group and the this compound control group is significant, while the difference between the this compound group and the untreated control is not. arvojournals.org
Table 2: Compound Names Mentioned in the Article
| Abbreviation | Full Name/Sequence |
|---|---|
| This compound | Gly-Arg-Gly-Glu-Ser-Pro |
| GRGDSP | Gly-Arg-Gly-Asp-Ser-Pro |
| GRGDNP | Gly-Arg-Gly-Asp-Asn-Pro |
| GRSDSP | Gly-Arg-Ser-Asp-Ser-Pro |
| GPEILDVPST | Gly-Pro-Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr |
| VIPDLTESPG | Val-Ile-Pro-Asp-Leu-Thr-Glu-Ser-Pro-Gly |
| DDL | Asp-Asp-Leu |
| AAL | Ala-Ala-Leu |
| PHSRN | Pro-His-Ser-Arg-Asn |
| NRSHP | Asn-Arg-Ser-His-Pro |
| VTCG | Val-Thr-Cys-Gly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
